3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenyl-1,4-thiazepane-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide: Similar structure but with different substituents.
3-[(Dimethylamino)methyl]-1,4-thiazepane-4-carboxamide: Lacks the phenyl group.
N-phenyl-1,4-thiazepane-4-carboxamide: Lacks the dimethylamino group.
Uniqueness
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is unique due to the presence of both the dimethylamino group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUWCWPGMDITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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